1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of tert-butoxy and carboxylic acid functional groups further enhances its chemical reactivity and versatility.
Preparation Methods
The synthesis of 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butoxy group: This step involves the alkylation of the pyrazole ring with tert-butyl bromide in the presence of a strong base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position on the pyrazole ring.
1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-5-carboxylic acid: Another positional isomer with potential differences in reactivity and biological activity.
Properties
IUPAC Name |
1-[2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(11(17)18-12(2,3)4)7-14-6-5-9(13-14)10(15)16/h5-6,8H,7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYKFTUXQBDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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